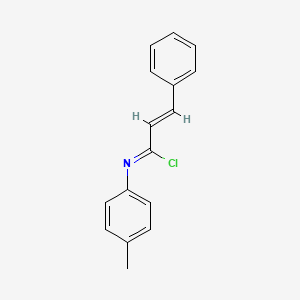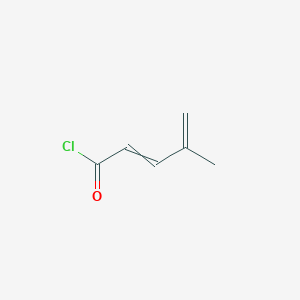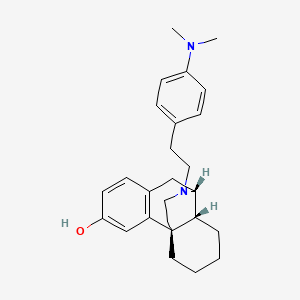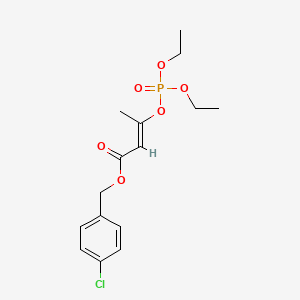
Hydrazinesulfinic acid, 2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinesulfinic acid, 2-phenyl- is an organic compound characterized by the presence of a hydrazine group attached to a sulfinic acid moiety, with a phenyl group as a substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of hydrazinesulfinic acid, 2-phenyl- typically involves the reaction of phenylhydrazine with sulfur dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol and catalysts like glacial acetic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of hydrazinesulfinic acid, 2-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Safety measures are crucial due to the toxic nature of hydrazine derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Hydrazinesulfinic acid, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide.
Reduction: It can be reduced to form hydrazine derivatives using reducing agents such as sodium borohydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles like bromine, chlorine under acidic conditions.
Major Products Formed:
Oxidation: Phenylsulfonic acid.
Reduction: Phenylhydrazine.
Substitution: Bromophenylhydrazine, chlorophenylhydrazine.
Wissenschaftliche Forschungsanwendungen
Hydrazinesulfinic acid, 2-phenyl- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and polymers .
Wirkmechanismus
The mechanism of action of hydrazinesulfinic acid, 2-phenyl- involves its reactivity with nucleophiles and electrophiles. The hydrazine group can form hydrazones with carbonyl compounds, while the sulfinic acid moiety can participate in redox reactions. The phenyl group enhances the compound’s stability and reactivity by providing resonance stabilization .
Vergleich Mit ähnlichen Verbindungen
Phenylhydrazine: Similar structure but lacks the sulfinic acid group.
Phenylsulfonic Acid: Contains a sulfonic acid group instead of a sulfinic acid group.
Benzene Sulfinic Acid: Lacks the hydrazine group but has a similar sulfinic acid moiety
Uniqueness: Hydrazinesulfinic acid, 2-phenyl- is unique due to the presence of both hydrazine and sulfinic acid groups, which confer distinct reactivity patterns. This dual functionality makes it a versatile reagent in organic synthesis and a valuable compound in various scientific applications.
Eigenschaften
CAS-Nummer |
66003-61-0 |
|---|---|
Molekularformel |
C6H8N2O2S |
Molekulargewicht |
172.21 g/mol |
IUPAC-Name |
(2-sulfinohydrazinyl)benzene |
InChI |
InChI=1S/C6H8N2O2S/c9-11(10)8-7-6-4-2-1-3-5-6/h1-5,7-8H,(H,9,10) |
InChI-Schlüssel |
XLQABIDPWCBPQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NNS(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


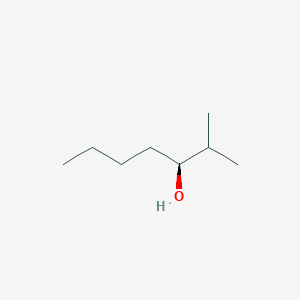
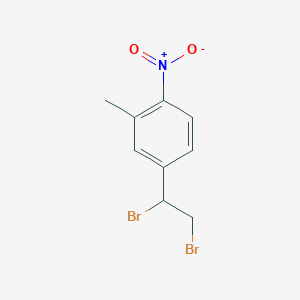
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
![1,3-Dimethyl-7-[(morpholin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14483400.png)
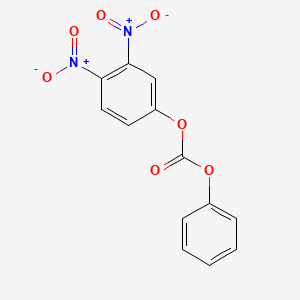


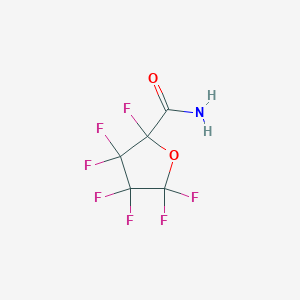
![Methyl 2-[4-(4-chloro-2-cyanophenoxy)phenoxy]propanoate](/img/structure/B14483429.png)
![14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene](/img/structure/B14483442.png)
